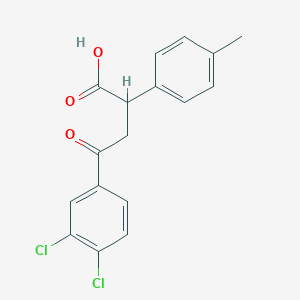![molecular formula C24H27FN4O2S B2496803 N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894879-90-4](/img/structure/B2496803.png)
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a compound that likely exhibits a complex structure with potential interest in various fields of chemical research. Its synthesis and analysis involve advanced organic synthesis techniques and a deep understanding of chemical interactions.
Synthesis Analysis
The synthesis of similar spirocyclic compounds involves copper-catalyzed oxidative ipso-cyclization techniques. For instance, the oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides, leading to 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones, showcases a method that might be analogous to synthesizing our compound of interest (Qian et al., 2015).
Molecular Structure Analysis
While specific studies on the molecular structure of this exact compound are not readily available, related research on spirocyclic compounds highlights the significance of NMR and crystallography in elucidating their structures. Techniques such as photomediated spirocyclization, as seen in the synthesis of azaspiro[4.5]deca-6,9-diene-3,8-dione, provide insights into the potential pathways for analyzing similar structures (Yang et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of spirocyclic compounds, including their electrophilic ipso-iodocyclization, points to the complex nature of reactions they can undergo. These processes are crucial for modifying the molecular framework and introducing functional groups that can alter the compound's properties and reactivity (Yu et al., 2008).
Physical Properties Analysis
While direct data on the physical properties of N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide are not specified, related compounds provide a reference framework. Understanding the solubility, melting points, and crystalline structure through methods such as X-ray crystallography can offer insights into the physical characteristics of similar compounds.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interaction with various reagents, are essential for comprehending the compound's behavior in different environments. Techniques like Tf2O-promoted activation for synthesizing 2-azaspiro[4.5]deca-1,6,9-trien-8-ones highlight the intricate nature of reactions that spirocyclic compounds can undergo, providing a basis for predicting the chemical properties of our compound of interest (Shan et al., 2022).
科学的研究の応用
Anticancer Potential
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide and its derivatives have shown promising results as potential anticancer agents. Studies have demonstrated their effectiveness against various human cancer cell lines, such as breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) cells. These compounds exhibit cytotoxic activity, indicating their potential in cancer treatment strategies (Aliabadi et al., 2010).
Antiviral Activity
Research on derivatives of N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide has shown significant antiviral activity. Specifically, these compounds have been effective against influenza A/H3N2 virus and human coronavirus 229E. This suggests their potential use in developing new classes of antiviral molecules (Apaydın et al., 2020), (Apaydın et al., 2021).
Anticonvulsant Properties
Studies have revealed that certain derivatives of this compound exhibit notable anticonvulsant activity. These findings are particularly significant for derivatives containing fluoro or trifluoromethyl substituents, suggesting their potential in treating seizure disorders (Obniska et al., 2006).
Antibacterial and Antifungal Effects
The compound and its derivatives have also demonstrated substantial antibacterial and antifungal activities. This suggests their potential as novel antimicrobial agents, particularly against strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Helal et al., 2013).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2S/c1-3-16-32-22-21(17-4-10-20(31-2)11-5-17)27-24(28-22)12-14-29(15-13-24)23(30)26-19-8-6-18(25)7-9-19/h4-11H,3,12-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXRNBDNLHRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

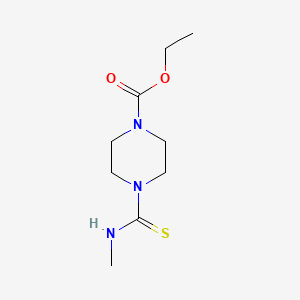

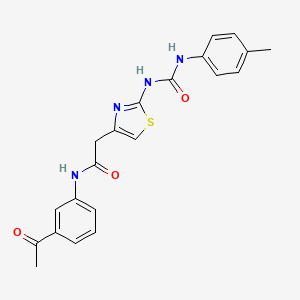
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)
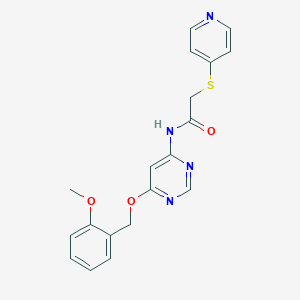
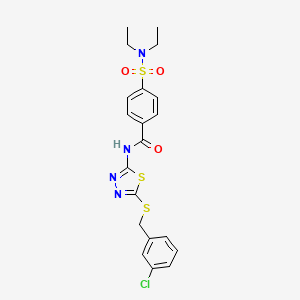
![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)
![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)
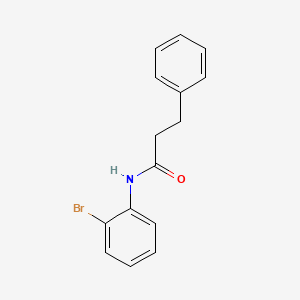
![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)
![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)
![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2496741.png)
